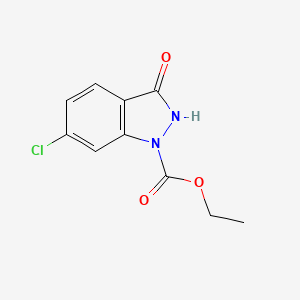
1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloro substituent at the 6th position, a carbonyl group at the 3rd position, and an ethyl ester functional group. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and condensation reactions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group can be converted to an ethyl ester through esterification reactions using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro substituent with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound may act by:
Inhibition of Enzymes: It can inhibit enzymes involved in key biological pathways, leading to therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the chloro substituent and ethyl ester group.
6-Chloro-1H-indazole: Lacks the carboxylic acid and ethyl ester groups.
1H-Indazole-1-carboxylic acid, ethyl ester: Lacks the chloro substituent.
Uniqueness
1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester is unique due to the combination of its chloro substituent, carbonyl group, and ethyl ester functional group. This unique structure contributes to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
89438-39-1 |
|---|---|
Molekularformel |
C10H9ClN2O3 |
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
ethyl 6-chloro-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-16-10(15)13-8-5-6(11)3-4-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14) |
InChI-Schlüssel |
IECBZHJWTYEIPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C2=C(C=CC(=C2)Cl)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B12440850.png)
![(3S,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12440851.png)
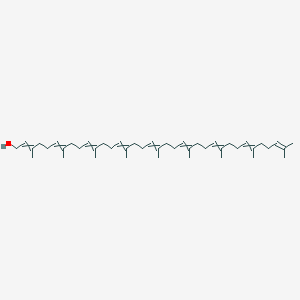
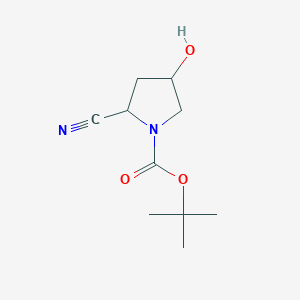
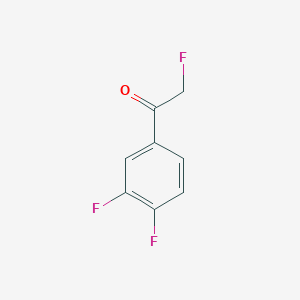
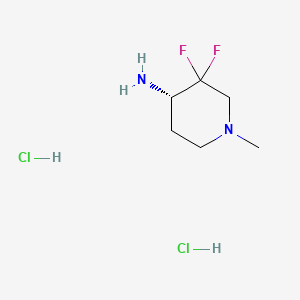
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)
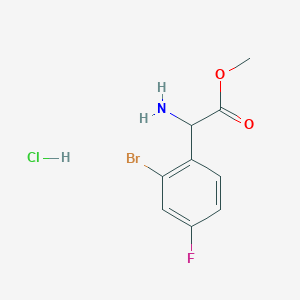
![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
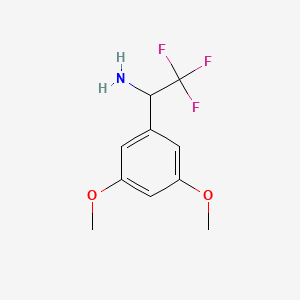
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)
